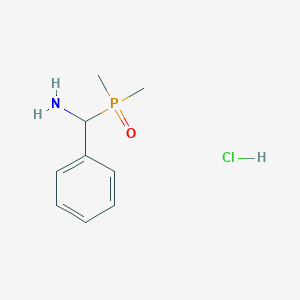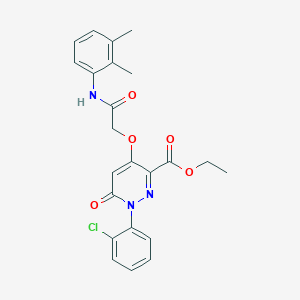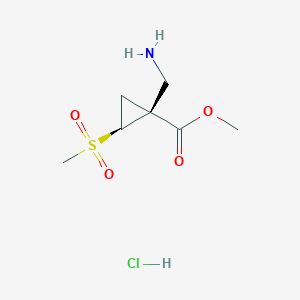
Dimethylphosphoryl(phenyl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylphosphoryl(phenyl)methanamine;hydrochloride, also referred to as DIMP, is a chemical compound with the chemical formula C8H12ClNO2P. It has a molecular weight of 219.65 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14NOP.ClH/c1-12(2,11)9(10)8-6-4-3-5-7-8;/h3-7,9H,10H2,1-2H3;1H . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
The compound is a powder and it has a storage temperature of 4 degrees Celsius .
Scientific Research Applications
Organophosphorus Compounds in Schistosomiasis Treatment
Organophosphorus compounds like metrifonate have been studied for their potential in treating schistosomiasis, a disease caused by parasitic worms. Metrifonate, initially introduced as an insecticide, was later applied in the medical field for schistosomiasis treatment, demonstrating substantial therapeutic effects specifically against Schistosoma haematobium infections. Further detailed studies are suggested to explore its application thoroughly, including its enzymic properties and pharmacokinetics in humans (Holmstedt et al., 1978).
Environmental Estrogens and Methoxychlor
Methoxychlor, a proestrogenic pesticide, undergoes metabolism to produce its active estrogenic form, affecting fertility and development in both genders. While extensive studies have focused on its impact on females, less common reports address its effects on males, highlighting the reproductive toxicity of methoxychlor and the need for further research to determine its significance to human health (Cummings, 1997).
Phosphonic Acid Applications
Phosphonic acids, characterized by a unique functional group, find applications across various fields due to their bioactive properties. These applications range from drug development and medical imaging to the design of supramolecular materials and analytical purposes. The synthesis of phosphonic acids is crucial for numerous research projects, underscoring their versatile utility in chemistry, biology, and physics (Sevrain et al., 2017).
Transition Metal Phosphide Hydroprocessing Catalysts
Transition metal phosphides have emerged as promising hydroprocessing catalysts, offering high activity and stability. These catalysts, with properties resembling ceramics but retaining metallic characteristics, are effective in hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) processes. Notably, Ni2P phosphide has shown activity surpassing that of traditional sulfide catalysts, indicating its potential for improving hydroprocessing technology (Oyama et al., 2009).
Nitrosamines in Water Technology
Nitrosamines, particularly N-nitrosodimethylamine (NDMA), have become a significant concern in water technology due to their formation as disinfection by-products and potential health hazards. Research efforts focus on understanding the formation mechanisms of nitrosamines during water treatment processes and developing methods for their removal to ensure water safety (Nawrocki & Andrzejewski, 2011).
Safety And Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335). The compound also has several precautionary statements .
properties
IUPAC Name |
dimethylphosphoryl(phenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14NOP.ClH/c1-12(2,11)9(10)8-6-4-3-5-7-8;/h3-7,9H,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZERBNQSNMYVFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C(C1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClNOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylphosphoryl(phenyl)methanamine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2608680.png)


![N-[(5-Bromo-7-methyl-1H-indol-2-yl)methyl]-2-chloroacetamide](/img/structure/B2608684.png)
![N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2608685.png)
![3-Methylidene-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2608686.png)
![2-ethyl-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2608687.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2608690.png)
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2608691.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-3-isoxazolylbutanamide](/img/structure/B2608693.png)

![(4aR,6aR,6bS,10R,12aS)-10-[(2S,3R,4S,5R)-3-[(2R,3S,4R,5R,6R)-4-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2608696.png)

